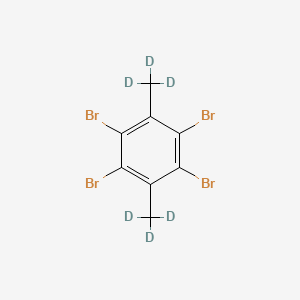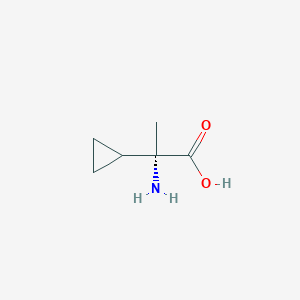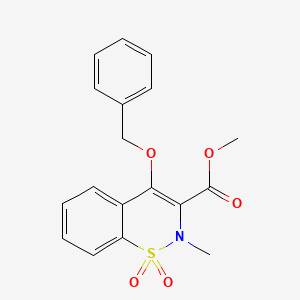
2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide is a complex organic compound belonging to the benzothiazine class. This compound is characterized by its unique structure, which includes a benzothiazine ring system substituted with a phenylmethoxy group and a carboxylic acid methyl ester. The presence of the 1,1-dioxide group further adds to its chemical complexity. Compounds of this nature are often studied for their potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzenethiol with a suitable carboxylic acid derivative.
Introduction of the Phenylmethoxy Group: This step involves the etherification of the benzothiazine intermediate with benzyl alcohol under acidic or basic conditions.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.
Oxidation: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom or other reactive sites.
Reduction: Reduction reactions can target the carbonyl groups or the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid: Lacks the methyl ester group.
2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Ethyl Ester: Contains an ethyl ester instead of a methyl ester.
2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester: Lacks the 1,1-dioxide group.
Uniqueness
The presence of the 1,1-dioxide group in 2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide distinguishes it from other similar compounds
Properties
Molecular Formula |
C18H17NO5S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2-methyl-1,1-dioxo-4-phenylmethoxy-1λ6,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C18H17NO5S/c1-19-16(18(20)23-2)17(24-12-13-8-4-3-5-9-13)14-10-6-7-11-15(14)25(19,21)22/h3-11H,12H2,1-2H3 |
InChI Key |
MEYYVZQYMLEPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



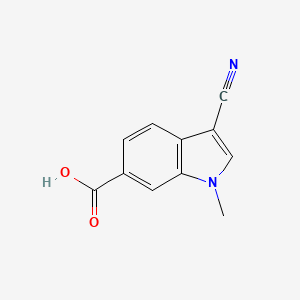
![1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one](/img/structure/B13447901.png)
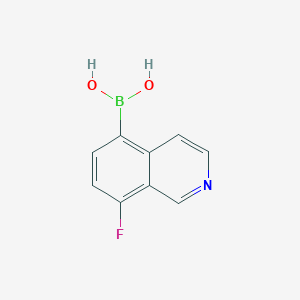
amine hydrochloride](/img/structure/B13447911.png)
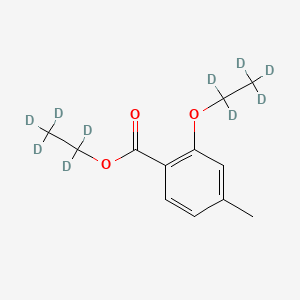
![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13447926.png)
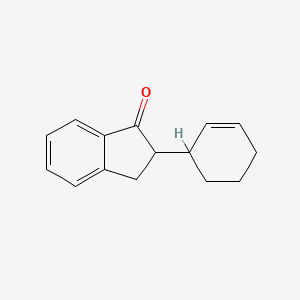
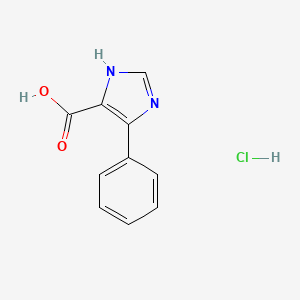
![N-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B13447945.png)


